3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a bromophenyl group, a methylsulfanyl group, and a pyridinyl group attached to a triazolopyridazine core. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Mode of action
Triazolopyridazines often work by binding to their target proteins and modulating their activity .
Biochemical pathways
Without specific information on “3-[(4-Bromophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine”, it’s difficult to say which biochemical pathways it affects. Triazolopyridazines can be involved in a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .
Result of action
The effects would depend on the compound’s specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the methylsulfanyl group: This can be accomplished through a nucleophilic substitution reaction using a thiol reagent such as methylthiol in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines, alkoxides, sodium hydride (NaH)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Phenyl-substituted derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- 3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
- 3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets. Additionally, the combination of the triazolopyridazine core with the bromophenyl and methylsulfanyl groups provides a distinct structural framework that can be exploited for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5S/c18-14-5-3-12(4-6-14)11-24-17-21-20-16-8-7-15(22-23(16)17)13-2-1-9-19-10-13/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCQYXVYFXFEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Br)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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